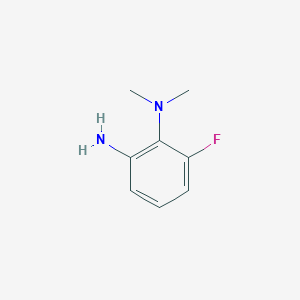![molecular formula C22H18F2N4O2 B13358741 1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a naphthylmethyl group, and a triazole ring, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy and naphthylmethyl groups. The synthetic route typically starts with the preparation of the triazole ring through a cyclization reaction involving appropriate precursors. The difluoromethoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the naphthylmethyl group through a coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions with other organic molecules, forming new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemicals with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The difluoromethoxy group and the triazole ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide can be compared with similar compounds, such as:
1-[4-(difluoromethoxy)phenyl]propan-1-one: This compound shares the difluoromethoxyphenyl group but differs in the rest of the structure, leading to different chemical and biological properties.
1-[4-(difluoromethoxy)phenyl]ethanamine: This compound also contains the difluoromethoxyphenyl group but has an ethanamine moiety instead of the triazole and naphthylmethyl groups.
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar triazole ring but differs in the substituents attached to it.
Eigenschaften
Molekularformel |
C22H18F2N4O2 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(naphthalen-1-ylmethyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H18F2N4O2/c1-27(13-16-7-4-6-15-5-2-3-8-19(15)16)21(29)20-25-14-28(26-20)17-9-11-18(12-10-17)30-22(23)24/h2-12,14,22H,13H2,1H3 |
InChI-Schlüssel |
SMPFOWSKVGRTPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=NN(C=N3)C4=CC=C(C=C4)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



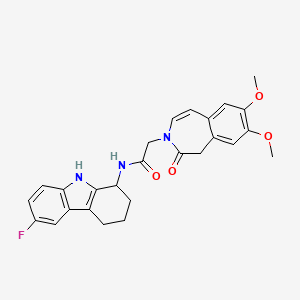
![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B13358671.png)
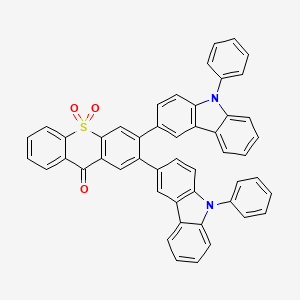
![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
![3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358683.png)
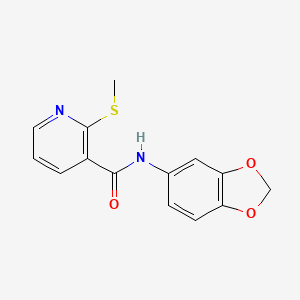
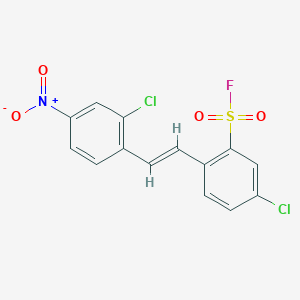
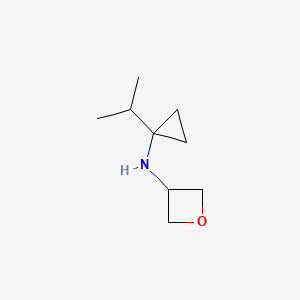

![3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358715.png)
